1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid
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Overview
Description
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid is a synthetic organic compound that features a pyrrolidine ring substituted with an imidazole group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions.
Protection with Boc Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development and design.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-2-carboxylicacid: Similar structure but with a different position of the carboxylic acid group.
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-4-carboxylicacid: Another positional isomer.
1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)piperidine-3-carboxylicacid: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 1-(Tert-butoxycarbonyl)-3-(1H-imidazol-1-YL)pyrrolidine-3-carboxylicacid lies in its specific structural arrangement, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19N3O4 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)15-6-4-13(8-15,10(17)18)16-7-5-14-9-16/h5,7,9H,4,6,8H2,1-3H3,(H,17,18) |
InChI Key |
XWVYVHVGIALPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N2C=CN=C2 |
Origin of Product |
United States |
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